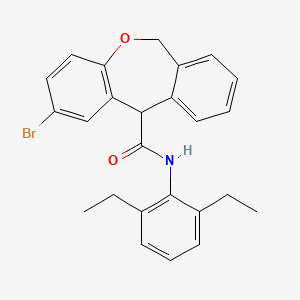
2-Bromo-N-(2,6-diethylphenyl)-6,11-dihydrodibenz(b,e)oxepin-11-carboxamide
Cat. No. B8333243
M. Wt: 450.4 g/mol
InChI Key: VXSXFLVYOPASDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05340807
Procedure details


The similar procedures as in Example 1 were repeated except using 1.37 g of Compound H obtained in Example 46 in place of Compound A and 0.59 g of 2,6-diethylaniline in place of aniline to obtain 1.14 g of Compound 27.
Name
Compound H
Quantity
1.37 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:19]=[CH:18][C:5]2[O:6][CH2:7][C:8]3[CH:17]=[CH:16][CH:15]=[CH:14][C:9]=3[CH:10]([C:11]([OH:13])=O)[C:4]=2[CH:3]=1.[CH2:20]([C:22]1[CH:28]=[CH:27][CH:26]=[C:25]([CH2:29][CH3:30])[C:23]=1[NH2:24])[CH3:21]>>[Br:1][C:2]1[CH:19]=[CH:18][C:5]2[O:6][CH2:7][C:8]3[CH:17]=[CH:16][CH:15]=[CH:14][C:9]=3[CH:10]([C:11]([NH:24][C:23]3[C:25]([CH2:29][CH3:30])=[CH:26][CH:27]=[CH:28][C:22]=3[CH2:20][CH3:21])=[O:13])[C:4]=2[CH:3]=1
|
Inputs


Step One
|
Name
|
Compound H
|
|
Quantity
|
1.37 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC2=C(OCC3=C(C2C(=O)O)C=CC=C3)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0.59 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C(N)C(=CC=C1)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC2=C(OCC3=C(C2C(=O)NC2=C(C=CC=C2CC)CC)C=CC=C3)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.14 g | |
| YIELD: CALCULATEDPERCENTYIELD | 64% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
